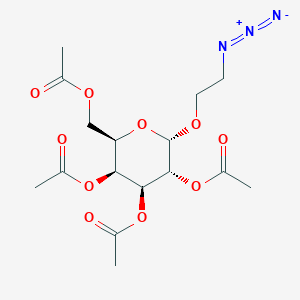
(2-Azidoethyl)-2,3,4,6-tetra-O-acetyl-alpha-D-galactopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Azidoethyl)-2,3,4,6-tetra-O-acetyl-alpha-D-galactopyranoside is a specialized biochemical reagent with significant applications in scientific research. This compound is characterized by its azide group, which makes it a valuable tool in click chemistry reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Azidoethyl)-2,3,4,6-tetra-O-acetyl-alpha-D-galactopyranoside typically involves the glycosylation of 2-azidoethyl 2,3,6-tri-O-benzoyl-4-O-(2,3,6-tri-O-benzoyl-beta-D-galactopyranosyl)-beta-D-glucopyranoside with ethyl 2,3,4,6-tetra-O-benzyl- and ethyl 3-O-acetyl-2,4,6-tri-O-benzyl-1-thio-alpha-D-galactopyranoside in the presence of methyl trifluoromethanesulfonate. This reaction yields trisaccharides with high efficiency.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring the use of high-purity reagents and controlled reaction conditions to achieve consistent and high-quality yields. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: (2-Azidoethyl)-2,3,4,6-tetra-O-acetyl-alpha-D-galactopyranoside primarily undergoes click chemistry reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the azide group of the compound reacting with an alkyne group in the presence of a copper catalyst to form a triazole ring.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs without the need for a copper catalyst and involves the azide group reacting with a strained alkyne group, such as DBCO (dibenzocyclooctyne) or BCN (bicyclo[6.1.0]nonyne).
Common Reagents and Conditions:
CuAAC: Copper(I) bromide (CuBr) or copper(I) chloride (CuCl) as the catalyst, with ligands such as tris(benzyltriazolylmethyl)amine (TBTA) to stabilize the copper(I) species.
SPAAC: No additional reagents are required, as the reaction proceeds spontaneously under physiological conditions.
Major Products Formed: The major products of these reactions are triazole-linked compounds, which are valuable in various applications, including bioconjugation and drug discovery.
Scientific Research Applications
(2-Azidoethyl)-2,3,4,6-tetra-O-acetyl-alpha-D-galactopyranoside is widely used in scientific research due to its versatility in click chemistry reactions. Its applications include:
Chemistry: Used in the synthesis of complex glycoconjugates and glycoproteins.
Biology: Employed in labeling and tracking biomolecules, such as proteins and nucleic acids.
Medicine: Utilized in drug delivery systems and the development of targeted therapies.
Industry: Applied in the creation of novel materials and polymers with specific functionalities.
Mechanism of Action
The compound exerts its effects through its azide group, which participates in click chemistry reactions. The mechanism involves the formation of a triazole ring when the azide group reacts with an alkyne group, either through CuAAC or SPAAC. This reaction is highly specific and efficient, making it a powerful tool in various applications.
Molecular Targets and Pathways Involved: The azide group targets alkyne groups in biomolecules, leading to the formation of stable triazole-linked products. This reaction is utilized in bioconjugation, where the compound is used to attach labels or drugs to specific biomolecules.
Comparison with Similar Compounds
(2-Azidoethyl)-2,3,4,6-tetra-O-acetyl-alpha-D-galactopyranoside is unique due to its specific structure and reactivity. Similar compounds include:
2-Azidoethyl 2,3,4,6-tetra-O-benzyl-alpha-D-galactopyranoside: Similar in structure but with benzyl protecting groups instead of acetyl groups.
2-Azidoethyl 2,3,4,6-tetra-O-methyl-alpha-D-galactopyranoside: Similar azide functionality but with methyl protecting groups.
These compounds share the azide group, which is central to their reactivity, but differ in the nature of their protecting groups, affecting their stability and reactivity.
Properties
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(2-azidoethoxy)oxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O10/c1-8(20)25-7-12-13(26-9(2)21)14(27-10(3)22)15(28-11(4)23)16(29-12)24-6-5-18-19-17/h12-16H,5-7H2,1-4H3/t12-,13+,14+,15-,16+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPAXDKFCBLGMIZ-CWVYHPPDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
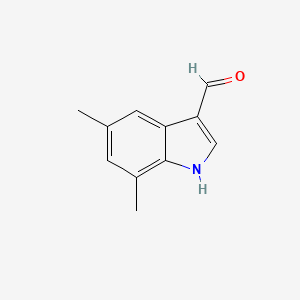
![6-Bromo-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B6357599.png)
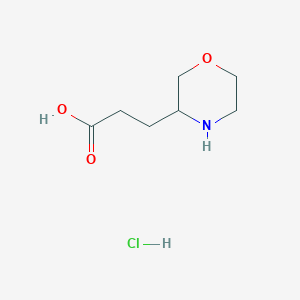
![2-[(tert-Butoxy)carbonyl]-5-oxa-2-azaspiro[3.5]nonane-8-carboxylic acid](/img/structure/B6357609.png)
![tert-Butyl 4-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate](/img/structure/B6357624.png)
![7,7-Difluoro-1-methylbicyclo[4.1.0]heptan-3-one](/img/structure/B6357632.png)

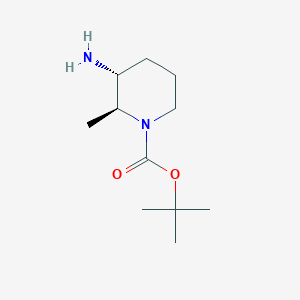
![2-Bromo-6-methylimidazo[1,2-a]pyridine](/img/structure/B6357650.png)
![5-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B6357656.png)
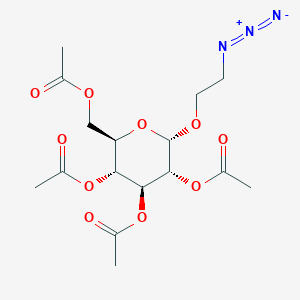


![Tert-butyl3-bromospiro[5h-furo[3,4-b]pyridine-7,3-azetidine]-1-carboxylate](/img/structure/B6357697.png)
